2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE
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Overview
Description
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and an acetamide moiety attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors that introduce the amino and cyano groups at the desired positions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyridine derivative.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with an acylating agent, such as acetyl chloride, in the presence of a base.
Attachment of the Methylphenyl Group: The final step involves coupling the acetamide intermediate with a methylphenyl derivative through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-[(6-amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
- 2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Uniqueness
2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern on the pyridine ring and the presence of the methylphenyl group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H13N5OS |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H13N5OS/c1-10-3-2-4-13(5-10)20-14(22)9-23-16-12(8-18)6-11(7-17)15(19)21-16/h2-6H,9H2,1H3,(H2,19,21)(H,20,22) |
InChI Key |
URVOYKDOZNYCCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
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